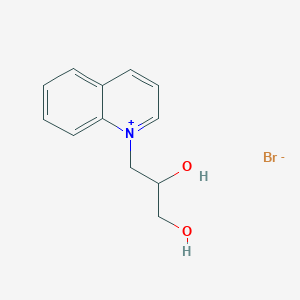![molecular formula C19H20O2S B12565112 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene CAS No. 158959-36-5](/img/structure/B12565112.png)
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is an organic compound that features a benzene ring substituted with a methyl group and a cyclopentenyl group, which in turn is substituted with a 4-methylsulfonylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene typically involves multi-step organic reactions. . The final step involves the methylation of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of various functional groups, such as halogens, nitro groups, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and cyclopentenyl groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(methylsulfonyl)benzene: Similar structure but lacks the cyclopentenyl group.
4-Methylsulfonylphenyl derivatives: Compounds with similar sulfonyl groups but different substituents on the benzene ring.
Uniqueness
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is unique due to the presence of both a cyclopentenyl group and a 4-methylsulfonylphenyl group
Eigenschaften
CAS-Nummer |
158959-36-5 |
|---|---|
Molekularformel |
C19H20O2S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-methyl-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene |
InChI |
InChI=1S/C19H20O2S/c1-14-6-8-15(9-7-14)18-4-3-5-19(18)16-10-12-17(13-11-16)22(2,20)21/h6-13H,3-5H2,1-2H3 |
InChI-Schlüssel |
DFLFDHXLMTYYEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B12565029.png)
![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)
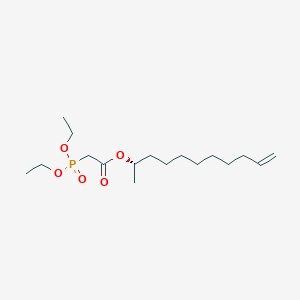
![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)
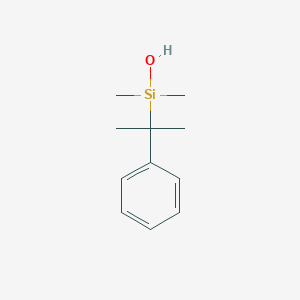
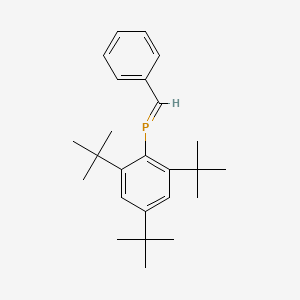
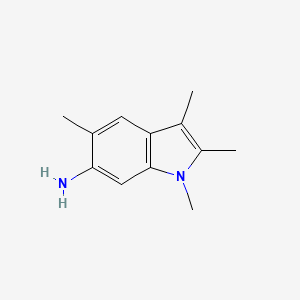
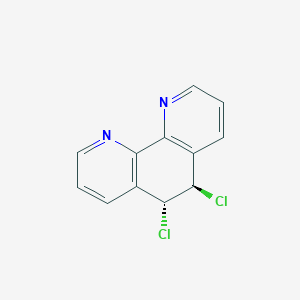


![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)
![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)

